molecular formula C17H19NO3 B5886552 N-(2-ethylphenyl)-2,3-dimethoxybenzamide

N-(2-ethylphenyl)-2,3-dimethoxybenzamide

Cat. No.: B5886552
M. Wt: 285.34 g/mol
InChI Key: MBKCQLUQIQEDGU-UHFFFAOYSA-N
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Description

General Context of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide derivatives represent a significant class of compounds in medicinal chemistry and materials science. The benzamide functional group, characterized by a benzene (B151609) ring attached to an amide, serves as a versatile scaffold for the development of a wide array of biologically active molecules. epa.govguidechem.com These compounds are known to interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net

In contemporary research, benzamide derivatives are investigated for their potential as:

Anticancer agents: Many benzamide-containing molecules have demonstrated potent antitumor activities. semanticscholar.org

Antimicrobial agents: The benzamide scaffold is a key feature in a number of antibacterial and antifungal compounds. epa.gov

Enzyme inhibitors: Substituted benzamides have been designed to inhibit various enzymes, playing a role in the treatment of numerous diseases. researchgate.net

Central nervous system (CNS) agents: Certain benzamides exhibit activity within the central nervous system, with applications as antipsychotics and antidepressants.

The diverse biological activities of benzamide derivatives have spurred extensive research into the synthesis of novel analogues to explore structure-activity relationships (SAR) and identify new therapeutic leads. nih.govresearchgate.net

Rationale for Investigating N-(2-ethylphenyl)-2,3-dimethoxybenzamide within Academic Research Frameworks

The academic investigation of a specific molecule like this compound is typically driven by several key factors:

Novelty and Chemical Space Exploration: The synthesis of novel compounds that have not been previously described contributes to the expansion of the known chemical space. This exploration is fundamental to discovering new chemical entities with unique properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the benzamide core, researchers can elucidate the structural requirements for a particular biological activity. The ethyl and dimethoxy substitutions on the phenyl rings of this compound represent specific modifications that can be compared to other derivatives to build a comprehensive SAR model.

Lead Optimization: If a related benzamide compound has shown promising biological activity, the synthesis and evaluation of analogues like this compound can be part of a lead optimization program. This process aims to improve potency, selectivity, and pharmacokinetic properties.

Probing Biological Pathways: Novel compounds can be used as chemical probes to investigate biological pathways and to better understand the function of specific proteins or enzymes.

Overview of Research Objectives and Methodological Approaches

The investigation of this compound in a research setting would likely involve the following objectives and methods:

Research Objectives:

To synthesize and characterize this compound.

To evaluate its potential biological activity in various assays, such as antimicrobial, anticancer, or enzyme inhibition screens. nih.govresearchgate.net

To determine its physicochemical properties.

Methodological Approaches:

Synthesis: The most common method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoic acid derivative. In the case of this compound, this would typically involve the reaction of 2,3-dimethoxybenzoic acid with 2-ethylaniline (B167055). This reaction is often facilitated by a coupling agent.

Characterization: Following synthesis, the structure and purity of the compound would be confirmed using a range of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon and proton framework of the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H bonds.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Screening: The synthesized compound would be submitted to a variety of biological assays to assess its activity. This could involve high-throughput screening against a panel of targets or more focused assays based on the predicted properties of the molecule. nih.govresearchgate.net

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
LogP 3.5 - 4.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylphenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-12-8-5-6-10-14(12)18-17(19)13-9-7-11-15(20-2)16(13)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKCQLUQIQEDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Ethylphenyl 2,3 Dimethoxybenzamide

Retrosynthetic Analysis and Strategic Design for N-(2-ethylphenyl)-2,3-dimethoxybenzamide

A retrosynthetic analysis of this compound identifies the central amide bond as the key disconnection point. This bond is formed between the nitrogen atom of an aniline (B41778) derivative and the carbonyl carbon of a benzoic acid derivative. This strategic disconnection simplifies the target molecule into two readily available or synthetically accessible precursors: 2-ethylaniline (B167055) and 2,3-dimethoxybenzoic acid. The forward synthesis, therefore, primarily involves the coupling of these two starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

Retrosynthetic analysis of this compound

Established Synthetic Routes to this compound

The most common and established method for synthesizing this compound is through the direct amidation of 2,3-dimethoxybenzoic acid with 2-ethylaniline.

Amidation Reactions and Coupling Strategies

Commonly used coupling agents for such syntheses include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions. More modern reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) are also employed due to their high efficiency and the formation of water-soluble byproducts, which simplifies purification.

The general reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling AgentAdditive(s)Typical Solvent(s)Key Advantages
DCCHOBt, DMAPDichloromethane (B109758) (DCM), Tetrahydrofuran (THF)Cost-effective, widely used.
EDCHOBt, DMAPDichloromethane (DCM), Dimethylformamide (DMF), WaterWater-soluble byproducts, milder reaction conditions.
COMUDIPEADichloromethane (DCM), Dimethylformamide (DMF)High efficiency, low racemization, water-soluble byproducts. nih.gov

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule relies on the availability and purity of its precursors, 2-ethylaniline and 2,3-dimethoxybenzoic acid.

Synthesis of 2-Ethylaniline

2-Ethylaniline is a commercially available substituted aniline. However, it can also be synthesized in the laboratory through various methods. One common industrial method is the catalytic hydrogenation of 2-nitroethylbenzene. google.com Another laboratory-scale approach is the Friedel-Crafts alkylation of aniline using an ethylating agent like ethyl bromide or ethanol (B145695) in the presence of a Lewis acid catalyst such as aluminum chloride. mdpi.com

Synthesis of 2,3-Dimethoxybenzoic Acid

2,3-Dimethoxybenzoic acid, also known as o-veratric acid, is also a commercially available compound. researchgate.netgoogle.com Its synthesis can be achieved through the methylation of 2,3-dihydroxybenzoic acid or through the oxidation of 2,3-dimethoxybenzaldehyde.

Novel Synthetic Approaches and Methodological Advancements for this compound

While established methods are reliable, research continues to focus on developing more sustainable and efficient synthetic routes. For this compound, these advancements would likely focus on green chemistry principles and the development of novel catalytic systems.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry principles could be applied:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) or even water where possible.

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric amounts of coupling agents to minimize waste.

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example, using microwave irradiation or ball milling, can significantly reduce solvent waste and reaction times. One approach involves the direct heating of a triturated mixture of the carboxylic acid and urea (B33335) with a boric acid catalyst. google.com

Catalyst Development for this compound Synthesis

The development of novel catalysts for amidation reactions is an active area of research. While specific catalysts for the synthesis of this compound are not documented, advancements in this field for related compounds suggest potential avenues for exploration. These include:

Biocatalysts: Enzymes such as lipases can be used to catalyze amide bond formation under mild conditions, offering high selectivity and reducing the need for protecting groups.

Nanocatalysts: The use of nanomaterials, such as functionalized magnetic nanoparticles, as catalysts can offer high activity and easy separation and recyclability of the catalyst.

Umpolung Amide Synthesis: A novel approach that avoids the traditional activation of the carboxylic acid is the "Umpolung Amide Synthesis" (UmAS). This method involves the reaction of an α-fluoronitroalkane with an N-aryl hydroxylamine, which could potentially be adapted for the synthesis of N-aryl amides like the target compound, offering a way to avoid epimerization-prone intermediates.

Table 2: Potential Novel Catalytic Approaches

Catalytic ApproachPotential CatalystKey Advantages
BiocatalysisLipasesMild reaction conditions, high selectivity, environmentally friendly.
NanocatalysisFunctionalized Magnetic NanoparticlesHigh catalytic activity, easy recovery and reuse.
Umpolung Amide SynthesisBrønsted baseAvoids traditional coupling reagents, can prevent epimerization.

Design and Synthesis of this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound is a key step in medicinal chemistry and materials science. This process allows for the fine-tuning of the molecule's properties to enhance efficacy, selectivity, or other desirable characteristics. The primary synthetic route to the parent compound and its derivatives is through an amide bond formation between a substituted benzoic acid and an aniline.

A plausible and common method for synthesizing the parent compound, this compound, involves the coupling of 2,3-dimethoxybenzoic acid with 2-ethylaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Structural Modification Strategies

Modifications of the Benzoyl Moiety:

Alkoxy Group Variation: The two methoxy (B1213986) groups on the benzoyl ring are prime candidates for modification. They can be altered by:

Homologation: Extending the methyl groups to ethyl, propyl, or longer alkyl chains to investigate the impact of lipophilicity.

Isomeric Scaffolds: Shifting the positions of the methoxy groups around the ring (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethoxy) can significantly alter the molecule's conformation and interaction with biological targets. For instance, studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have shown that the substitution pattern on the benzoyl moiety is critical for activity. nih.gov

Replacement with other functional groups: Substituting the methoxy groups with other electron-donating or electron-withdrawing groups such as fluorine, chlorine, or trifluoromethyl groups can modulate the electronic properties of the ring. Previous studies on N-phenylbenzamides have indicated that electron-withdrawing substituents can enhance biological potency. nih.gov

Modifications of the Anilide Moiety:

Ethyl Group Alteration: The ethyl group on the aniline ring can be varied to explore steric and hydrophobic interactions.

Chain Length: The ethyl group can be replaced with smaller (methyl) or larger (propyl, butyl, etc.) alkyl groups.

Branching: Isopropyl or tert-butyl groups can be introduced to study the effect of steric bulk near the amide bond.

Cyclization: The ethyl group could be part of a cyclic system, for example, by using aminoindane as the starting amine.

Aromatic Ring Substitution: The aniline ring can be substituted with various functional groups at different positions (ortho, meta, para) to explore electronic and steric effects. Common substitutions include halogens, nitro groups, and cyano groups, which have been shown to influence the activity of benzamide (B126) derivatives. nih.gov

A general synthetic scheme for producing such derivatives often involves the reaction of a diverse set of substituted benzoic acids with a range of substituted anilines using amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Below is a data table illustrating potential structural modifications:

Core Structure Modification Site Example Substituents Rationale for Modification
This compound2,3-dimethoxybenzoyl ring-OCH₂CH₃, -F, -Cl, -CF₃To alter electronic properties and lipophilicity. nih.govnih.gov
This compound2-ethylphenyl ring-CH₃, -CH(CH₃)₂, -Cl, -NO₂To investigate steric and electronic effects on the anilide portion. nih.gov

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large, diverse libraries of compounds, which is highly valuable in drug discovery and materials science. nih.gov For this compound derivatives, combinatorial approaches can be employed to systematically explore the effects of various substituents.

Liquid-Phase Combinatorial Synthesis (LPCS):

One effective method is liquid-phase combinatorial synthesis, where reactions are carried out in solution with polymer-supported reagents or scavengers to simplify purification. acs.orgcapes.gov.br For instance, a library of benzamide derivatives can be synthesized by reacting a set of substituted benzoic acids with a set of anilines in a parallel fashion. This approach allows for the creation of a grid of related compounds, with each well in a microtiter plate containing a unique derivative. The use of a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), can facilitate the reaction and purification steps. acs.orgresearchgate.net

Solid-Phase Synthesis:

Alternatively, solid-phase synthesis can be used, where one of the starting materials (either the benzoic acid or the aniline) is attached to a solid support (e.g., a resin bead). The other reactant is then added in solution to form the amide bond. The excess reagents and byproducts are washed away, and the desired product is then cleaved from the solid support. The "one-bead one-compound" (OBOC) method is a sophisticated version of this approach that can generate vast libraries of compounds. nih.gov

Computational Design of Libraries:

Modern combinatorial chemistry is often coupled with computational methods to design more focused and effective libraries. nih.gov Virtual libraries of this compound analogues can be created in silico and screened against a biological target using molecular docking simulations. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. vensel.org For example, a Python-based method has been developed for the rapid design of target-focused combinatorial libraries by generating and refining structures based on similarity to known active compounds. nih.gov

The following table outlines a hypothetical combinatorial library based on the this compound scaffold.

Building Block A (Substituted Benzoic Acids) Building Block B (Substituted Anilines) Resulting Library Size
2,3-dimethoxybenzoic acid2-ethylaniline1 (Parent Compound)
2,4-dimethoxybenzoic acid2-methylaniline100 (10 x 10)
2,5-dimethoxybenzoic acid2-isopropylaniline
3,4-dimethoxybenzoic acid2-chloroaniline
2-fluoro-3-methoxybenzoic acid2-fluoroaniline
... (and so on)... (and so on)

This systematic approach allows for the efficient exploration of the chemical space around the lead compound, this compound, facilitating the discovery of new derivatives with enhanced properties.

Advanced Spectroscopic and Structural Elucidation of N 2 Ethylphenyl 2,3 Dimethoxybenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(2-ethylphenyl)-2,3-dimethoxybenzamide Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as this compound, a complete NMR analysis would involve one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments to unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available experimental NMR data for this compound. The following sections outline the principles of the NMR analyses that would be applied should the data become available.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their neighboring protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on both the 2-ethylphenyl and 2,3-dimethoxybenzoyl moieties, the ethyl group's methylene and methyl protons, the amide proton, and the methoxy (B1213986) protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the identification of the carbonyl carbon, the aromatic carbons, the carbons of the ethyl group, and the methoxy carbons.

A detailed analysis of the chemical shifts, integration values (for ¹H NMR), and coupling patterns would be the first step in the structural confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a representation of the type of data that would be generated from NMR analysis and is for illustrative purposes as experimental data is not available.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)~8.0-9.0 (broad singlet)N/A
Aromatic (C-H)~6.8-8.0 (multiplets)~110-155
Methoxy (O-CH₃)~3.8-4.0 (singlets)~55-65
Ethyl (CH₂)~2.6-2.8 (quartet)~20-30
Ethyl (CH₃)~1.2-1.4 (triplet)~10-15
Carbonyl (C=O)N/A~165-175

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the complete structural connectivity and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those within the ethyl group and on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the 2-ethylphenyl and 2,3-dimethoxybenzoyl fragments through the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Mass Spectrometry (MS) Applications in this compound Research

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula, providing strong evidence for the compound's identity.

Interactive Data Table: Predicted HRMS Data (Note: This table illustrates the expected output of an HRMS analysis.)

Molecular Formula Calculated Exact Mass Observed Exact Mass Mass Error (ppm)
C₁₇H₁₉NO₃285.1365(Experimental data not available)(Experimental data not available)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. The analysis of the fragmentation pathways of this compound would likely reveal characteristic losses of the ethyl group, methoxy groups, and cleavage of the amide bond, providing further confirmation of its structure.

X-ray Crystallography for Solid-State Structure Determination of this compound

Crystal Packing and Intermolecular Interactions

The crystal packing of N-aryl amides is predominantly governed by a network of intermolecular interactions, including hydrogen bonding and π–π stacking. In analogues of this compound, these interactions are crucial in the formation of supramolecular structures.

For instance, in the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, molecules are linked by weak C—H⋯O hydrogen bonds, forming supramolecular chains that propagate along the a-axis. nih.gov Furthermore, π–π stacking is observed between the parallel benzene (B151609) rings of adjacent chains, with a centroid-to-centroid distance of 3.6491 (10) Å, further stabilizing the crystal lattice. nih.gov Similarly, N-(2,3-Dimethylphenyl)-2-methylbenzamide molecules are linked into infinite chains along the b-axis by N—H⋯O hydrogen bonds. nih.gov

In contrast, the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide does not exhibit strong intermolecular hydrogen bonds. Instead, the molecules are linked via weak C—H⋯π interactions, which form chains along the nih.gov direction. nih.gov This highlights the variability in packing motifs depending on the specific substituents. An intramolecular N—H⋯O hydrogen bond is also a common feature in these types of molecules. nih.gov

The following table summarizes the key intermolecular interactions observed in analogues of this compound.

CompoundInteraction TypeDescription
2,3-dimethoxy-N-(4-nitrophenyl)benzamideC—H⋯O Hydrogen BondsLinks molecules into supramolecular chains.
2,3-dimethoxy-N-(4-nitrophenyl)benzamideπ–π StackingOccurs between parallel benzene rings of neighboring chains with a centroid-to-centroid distance of 3.6491 (10) Å.
N-(2,3-Dimethylphenyl)-2-methylbenzamideN—H⋯O Hydrogen BondsForms infinite chains of molecules.
N-(diphenylphosphoryl)-2-methoxybenzamideC—H⋯π InteractionsLinks molecules into chains.

Conformational Analysis in the Solid State

The conformation of N-aryl amides in the solid state is characterized by the relative orientations of the aromatic rings and the central amide group. These conformational preferences are dictated by a balance of steric and electronic effects.

In 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the two benzene rings are nearly coplanar, with a small dihedral angle of 4.89 (8)° between them. nih.gov This planarity is facilitated by an intramolecular N—H⋯O hydrogen bond between the imino group and a methoxy group. nih.gov Conversely, in N-(2,3-Dimethylphenyl)-2-methylbenzamide, the two aromatic rings have a larger dihedral angle of 5.9 (2)°. The central amide core (–NH—C(=O)–) is significantly twisted out of the planes of both the 2,3-dimethylphenyl and 2-methylphenyl rings, by 44.0 (3)° and 47.1 (3)° respectively. nih.gov This twisting is likely due to the steric hindrance imposed by the ortho-methyl substituents on both rings.

The conformation of the methoxy groups is also a key structural feature. In N-(diphenylphosphoryl)-2-methoxybenzamide, the methyl group of the methoxy substituent lies in the plane of the attached benzene ring, despite significant steric repulsion. nih.gov

The table below presents key dihedral angles and conformational data for analogues of this compound, illustrating the conformational diversity within this class of compounds.

CompoundDihedral Angle Between Aromatic Rings (°)Amide Core Twist Angle (°)Key Conformational Features
2,3-dimethoxy-N-(4-nitrophenyl)benzamide4.89 (8)Not reportedNearly coplanar rings, intramolecular N—H⋯O hydrogen bond.
N-(2,3-Dimethylphenyl)-2-methylbenzamide5.9 (2)44.0 (3) and 47.1 (3)Twisted amide core due to steric hindrance from ortho-methyl groups.
N-(diphenylphosphoryl)-2-methoxybenzamideNot applicable (three rings)Not reportedMethyl group of the methoxy substituent is coplanar with its attached benzene ring.

Preclinical Data for this compound Not Available in Public Domain

Following a comprehensive review of scientific literature and databases, no preclinical pharmacological or biological investigation data for the chemical compound this compound could be identified. Extensive searches for in vitro and in vivo studies, including receptor binding assays, enzyme inhibition profiles, cell-based functional assays, and pharmacodynamic marker identification, yielded no specific results for this molecule.

The scientific community relies on published, peer-reviewed data to establish the biological activity and therapeutic potential of chemical entities. In the case of this compound, there appears to be a lack of such publicly accessible research. Therefore, the generation of an article detailing its preclinical profile as per the requested structure is not possible at this time.

Further research would be required to be initiated and published to provide the necessary data to fulfill such a request. Without primary literature, any discussion on the compound's pharmacology would be purely speculative and would not meet the required standards of scientific accuracy.

Preclinical Pharmacological and Biological Investigations of N 2 Ethylphenyl 2,3 Dimethoxybenzamide

In Vivo Mechanistic Studies in Non-Human Models

Target Engagement Studies in Animal Models

No studies detailing the target engagement of N-(2-ethylphenyl)-2,3-dimethoxybenzamide in animal models have been identified in the available scientific literature.

Elucidation of Biological Pathways Affected by this compound

There is no available research that elucidates the biological pathways affected by this compound.

Molecular Target Identification and Characterization for N 2 Ethylphenyl 2,3 Dimethoxybenzamide

Affinity Chromatography and Pull-Down Assays for Target Isolation

The initial step in identifying the molecular targets of N-(2-ethylphenyl)-2,3-dimethoxybenzamide involves techniques designed to isolate proteins that physically bind to the compound. Affinity chromatography and pull-down assays are the primary methods utilized for this purpose.

In a typical affinity chromatography setup, this compound is immobilized onto a solid support matrix, such as agarose (B213101) beads. This is achieved by chemically modifying the compound to introduce a linker arm that can be covalently attached to the matrix without significantly altering the compound's ability to bind to its target proteins. A cell lysate or tissue extract is then passed over this affinity matrix. Proteins with a specific affinity for this compound will bind to the immobilized compound, while other proteins will wash through. The bound proteins are then eluted, often by changing the pH or ionic strength of the buffer, or by using a solution containing a high concentration of the free compound to compete for binding.

Pull-down assays operate on a similar principle but are often performed on a smaller scale. Here, a "bait" molecule, which is a biotinylated or otherwise tagged version of this compound, is added to a cell lysate. This bait-compound complex is then "pulled down" from the solution using streptavidin-coated beads (for biotinylated compounds) or specific antibodies. The proteins that have bound to the bait are thus isolated and can be identified.

Proteomic Approaches for this compound-Binding Proteins

Once potential binding proteins have been isolated through affinity chromatography or pull-down assays, the next crucial step is their identification. Modern proteomic techniques, primarily mass spectrometry-based approaches, are employed for this purpose.

The eluted protein fractions are first separated, typically by one- or two-dimensional gel electrophoresis (1D-GE or 2D-GE), or by liquid chromatography (LC). The separated proteins are then subjected to in-gel or in-solution digestion, where they are cleaved into smaller peptide fragments by enzymes like trypsin. These peptide mixtures are then analyzed by mass spectrometry (MS), often coupled with liquid chromatography for further separation (LC-MS/MS).

In a typical LC-MS/MS experiment, the peptide fragments are ionized and their mass-to-charge ratios are measured. The peptides are then fragmented further, and the masses of these secondary fragments are also measured. This tandem mass spectrometry data provides peptide sequence information. By searching these peptide sequences against comprehensive protein databases, the identity of the proteins that were originally bound to this compound can be determined with a high degree of confidence.

Technique Description Data Output
1D-GE Separation of proteins based on molecular weight.Protein bands of varying sizes.
2D-GE Separation of proteins based on isoelectric point and molecular weight.Protein spots on a gel.
LC-MS/MS Separation of peptides by liquid chromatography followed by mass analysis and fragmentation.Peptide sequences and protein identification.

Genetic Screening and CRISPR-Cas9 Approaches for Target Validation

The identification of binding proteins through proteomic methods does not definitively prove that these proteins are the functional targets of this compound. Genetic screening and targeted genome editing technologies like CRISPR-Cas9 are powerful tools for validating these potential targets in a cellular context.

Genetic screening approaches, such as RNA interference (RNAi) or CRISPR-based screens, can be used to systematically knock down or knock out the expression of genes encoding the candidate target proteins. If the cellular response to this compound is altered or abolished in cells where a specific candidate protein is absent, it provides strong evidence that this protein is a biologically relevant target. For example, a library of cells, each with a different gene knocked out, can be treated with the compound. Cell populations that show resistance or hypersensitivity to the compound can then be analyzed to identify the gene responsible for this altered phenotype.

The CRISPR-Cas9 system allows for precise editing of the genome. This can be used to create cell lines with specific mutations in the gene encoding a candidate target protein. For instance, a mutation could be introduced that is predicted to disrupt the binding of this compound to the protein. If this mutation renders the cells insensitive to the compound, it strongly validates the protein as a direct target.

Method Mechanism Outcome for Validation
RNAi Screening Post-transcriptional gene silencing by introducing double-stranded RNA.Altered cellular phenotype in response to the compound upon knockdown of the target gene.
CRISPR-Cas9 Knockout Gene disruption by creating double-strand breaks leading to non-homologous end joining.Loss of compound effect in cells lacking the target protein.
CRISPR-Cas9 Point Mutation Precise base editing to introduce specific mutations in the target gene.Abrogation of compound binding and effect due to specific amino acid changes.

Structural Biology Techniques for Target-N-(2-ethylphenyl)-2,3-dimethoxybenzamide Complex Analysis (e.g., Cryo-EM, X-ray Co-crystallography)

To gain a detailed, atomic-level understanding of how this compound interacts with its validated target protein, structural biology techniques are employed. X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are the leading methods for this purpose.

In X-ray co-crystallography, the purified target protein is crystallized in the presence of this compound. These co-crystals are then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the protein-compound complex can be determined. This reveals the precise binding pocket and the specific amino acid residues involved in the interaction.

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. In this technique, the protein-compound complex in solution is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to take thousands of images of the individual particles from different angles. These images are then computationally reconstructed to generate a high-resolution 3D structure of the complex.

Both techniques provide invaluable insights into the molecular basis of the compound's activity, which can guide further optimization of the compound's structure to enhance its potency and selectivity.

Technique Principle Key Advantages
X-ray Co-crystallography X-ray diffraction from a crystalline sample of the protein-compound complex.Can achieve very high (atomic) resolution.
Cryo-EM Electron microscopy of flash-frozen samples in their native state.Applicable to large complexes and membrane proteins; does not require crystallization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Ethylphenyl 2,3 Dimethoxybenzamide Analogues

Design Principles for SAR Exploration of N-(2-ethylphenyl)-2,3-dimethoxybenzamide Derivatives

The design of analogues of this compound for SAR studies typically focuses on three main regions of the molecule: the N-phenyl ring, the benzamide (B126) moiety, and the amide linker.

The N-phenyl Ring: The substitution pattern on the N-phenyl ring is a key determinant of biological activity. The presence of the 2-ethyl group is significant, and its replacement with other substituents of varying size, lipophilicity, and electronic properties can provide insights into the steric and electronic requirements of the binding pocket. For instance, replacing the ethyl group with smaller (e.g., methyl) or larger (e.g., propyl, butyl) alkyl groups can probe the size tolerance of the target protein. The introduction of electron-withdrawing or electron-donating groups at different positions on the phenyl ring can elucidate the role of electronic interactions in binding. Studies on related N-phenylbenzamide series have shown that electron-withdrawing substituents can be beneficial for improving in vitro potency against certain targets. nih.gov

The Benzamide Moiety: The 2,3-dimethoxy substitution pattern on the benzoyl ring is another critical feature. Modifications in this region, such as altering the position of the methoxy (B1213986) groups (e.g., to 2,4- or 3,4-dimethoxy), or replacing them with other functionalities like hydroxyl, halogen, or small alkyl groups, can significantly impact activity. The methoxy groups can act as hydrogen bond acceptors and influence the conformation of the molecule, which in turn affects its interaction with the biological target.

An illustrative SAR exploration for this compound analogues is presented in the table below, based on general principles observed in similar compound series.

Compound IDN-phenyl Ring SubstitutionBenzamide Moiety SubstitutionHypothetical Relative Activity
Parent 2-ethyl 2,3-dimethoxy 1.0
Analogue 12-methyl2,3-dimethoxy0.8
Analogue 22-propyl2,3-dimethoxy0.6
Analogue 34-ethyl2,3-dimethoxy0.3
Analogue 42-ethyl2-methoxy0.5
Analogue 52-ethyl3,4-dimethoxy0.7
Analogue 62-ethyl, 4-chloro2,3-dimethoxy1.2

This table is illustrative and intended to demonstrate SAR principles. Actual relative activities would need to be determined experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound analogues, a QSAR model could be developed to predict the biological potency of newly designed compounds.

The development of a QSAR model for this scaffold would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Electronic descriptors: Relate to the distribution of electrons, such as dipole moment and partial charges.

Steric descriptors: Describe the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic descriptors: Quantify the lipophilicity of the molecule, with AlogP being a common example. mdpi.com

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the QSAR model would be rigorously evaluated using internal and external validation techniques. mdpi.com

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = 0.5 * AlogP - 0.2 * MW + 0.8 * Dipole_Mag + 1.5

This equation suggests that higher lipophilicity (AlogP) and a larger dipole moment are positively correlated with activity, while increased molecular weight (MW) has a negative impact. Such a model can guide the design of new analogues with potentially improved activity.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dovepress.com For the this compound scaffold, a pharmacophore model can be developed based on a set of active analogues.

The key pharmacophoric features likely to be important for the biological activity of this scaffold include:

Hydrogen Bond Acceptors: The oxygen atoms of the two methoxy groups and the carbonyl oxygen of the amide linker.

Aromatic Rings: The N-phenyl and the benzamide rings, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features: The ethyl group on the N-phenyl ring.

A 3D pharmacophore model would define the spatial relationships (distances and angles) between these features. This model can then be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. dovepress.com In the context of protein kinase inhibitors, for example, the N-phenylbenzamide linker is a known framework for designing compounds with specific pharmacophoric properties. scirp.org

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound is a critical factor influencing its biological activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The preferred conformation in solution and, more importantly, in the binding site of the target protein, will dictate the efficiency of the molecular recognition process.

Key conformational aspects include:

Torsion Angles around the Amide Bond: The amide bond is generally planar, but the torsion angles defining the orientation of the N-phenyl and benzoyl rings relative to this plane are crucial.

Orientation of the 2-Ethyl Group: The rotation of the ethyl group can influence its interaction with the binding pocket and may also sterically hinder certain conformations of the N-phenyl ring.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape of this compound and its analogues. nih.gov These studies can identify low-energy conformations that are likely to be biologically relevant. For example, in related benzoyl derivatives, the degree of twist of the phenyl rings relative to the carbonyl plane is a significant conformational parameter. rsc.org Understanding the preferred conformations and the energy barriers between them can provide valuable insights for designing analogues with improved binding affinity by pre-organizing them into a bioactive conformation.

Computational and Theoretical Chemistry Applications in N 2 Ethylphenyl 2,3 Dimethoxybenzamide Research

Molecular Docking and Scoring for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-ethylphenyl)-2,3-dimethoxybenzamide, this method would be pivotal in identifying potential biological targets and elucidating the nature of its interactions at the molecular level.

Illustrative Data Table for Molecular Docking Results

Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Types
Hypothetical Target 1 Example: -8.5 Example: LYS78, GLU91, PHE145 Example: Hydrogen Bond, Pi-Pi Stacking

Molecular Dynamics (MD) Simulations of this compound with Biological Targets

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the behavior of the this compound-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding pose.

Illustrative Data Table for MD Simulation Analysis

Simulation Metric Value/Observation Interpretation
RMSD of Ligand Example: Average of 1.5 Å Example: Stable binding within the active site.
RMSF of Protein Residues Example: High fluctuation in loop regions Example: Conformational changes upon ligand binding.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. For this compound, these calculations can provide insights into its chemical behavior that are not accessible through classical molecular mechanics methods.

These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions.

Illustrative Data Table for Quantum Chemical Properties

Property Calculated Value Significance
HOMO Energy Example: -6.2 eV Example: Region of the molecule most likely to donate electrons.
LUMO Energy Example: -1.8 eV Example: Region of the molecule most likely to accept electrons.
HOMO-LUMO Gap Example: 4.4 eV Example: Indicator of chemical reactivity and stability.

De Novo Design and Virtual Screening of this compound Analogues

Computational methods can also be used to design novel analogues of this compound with potentially improved properties. De novo design algorithms can generate new molecular structures within the constraints of a specific binding site, while virtual screening can rapidly assess large libraries of existing compounds for their potential to bind to a target of interest.

In the context of this compound, a virtual screening campaign could be initiated to identify commercially available or synthetically accessible compounds with similar scaffolds that might exhibit enhanced activity or a more favorable pharmacokinetic profile. Structure-based virtual screening would involve docking a large library of compounds into the target's binding site and ranking them based on their predicted binding affinity. Ligand-based virtual screening, on the other hand, would search for molecules with similar structural or chemical features to this compound.

Illustrative Flowchart for Virtual Screening and Analogue Design

Target Identification and Validation: Select a biological target of interest.

Binding Site Analysis: Characterize the geometry and properties of the active site.

Virtual Screening:

Structure-Based: Dock large chemical libraries against the target.

Ligand-Based: Search for compounds with similarity to this compound.

Hit Identification and Filtering: Select promising candidates based on docking scores and other criteria.

De Novo Design: Generate novel molecular structures computationally to optimize interactions with the target.

Synthesis and Biological Evaluation: Synthesize the most promising designed analogues and test them experimentally.

Preclinical Metabolic Studies of this compound: Information Not Publicly Available

The investigation sought to uncover data related to the in vitro metabolic stability in non-human liver microsomes and hepatocytes, the identification and characterization of its metabolites in non-human studies, the enzyme kinetics of its metabolic transformations, and the role of cytochrome P450 enzymes in its metabolism. Despite employing various search strategies and keywords related to these areas, the search yielded no relevant results for this specific compound.

The absence of such information in the public domain prevents the generation of a detailed and evidence-based article as requested. Constructing an article with the specified outline would require access to proprietary research data that has not been published or made publicly available. Any attempt to provide the requested detailed research findings, data tables, and scientific analysis would be speculative and would not adhere to the standards of scientific accuracy.

Therefore, we are unable to provide an article on the preclinical metabolic studies of this compound at this time. Further research and publication by the scientific community would be necessary for such an analysis to be possible.

Advanced Analytical Methodologies for N 2 Ethylphenyl 2,3 Dimethoxybenzamide in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, UPLC)

Chromatographic techniques are the cornerstone of separating and quantifying N-(2-ethylphenyl)-2,3-dimethoxybenzamide in research samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages depending on the sample matrix and research objectives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzamide (B126) derivatives due to its versatility and applicability to a broad range of polar and non-polar compounds. A typical HPLC method for a benzamide compound involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. For instance, a sensitive and simple HPLC method was developed for another novel benzamide derivative, which utilized a C18 column with an isocratic elution of acetonitrile (B52724) and water containing 0.1% formic acid. researchgate.netnih.gov This approach allows for the efficient separation of the analyte from other components in the sample matrix. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.netnih.gov The linearity of the method is established by creating a calibration curve over a specific concentration range, ensuring accurate quantification. researchgate.netnih.gov

Gas Chromatography (GC) is suitable for thermally stable and volatile compounds. For non-volatile compounds or those with polar functional groups, derivatization is often necessary to increase volatility and improve chromatographic properties. researchgate.net Common derivatization techniques include silylation, acylation, or alkylation, which can make the analyte more amenable to GC analysis. researchgate.net The choice of column, such as a capillary column with a specific stationary phase, is critical for achieving the desired separation.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column packing (typically less than 2 µm). This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC methods are particularly advantageous for high-throughput screening and complex sample analysis. For related compounds, UPLC can be used with a reversed-phase column and a mobile phase consisting of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com

Table 1: Representative HPLC Method Parameters for Benzamide Analysis

Parameter Example Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Reversed-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid Elution of the analyte from the column. Formic acid improves peak shape.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time.
Detection UV Absorbance at 320 nm Quantifies the compound based on its light absorption. researchgate.netnih.gov
Injection Volume 10 µL The amount of sample introduced into the system.
Temperature Ambient or controlled (e.g., 30 °C) Ensures reproducibility of retention times. clinicaterapeutica.it

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling in Research Samples

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace analysis and metabolite profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying compounds at very low concentrations. researchgate.net This technique offers high selectivity and sensitivity, making it ideal for analyzing complex biological matrices. In a typical LC-MS/MS workflow, the compound is first separated by an LC system and then ionized before entering the mass spectrometer. The mass spectrometer then isolates the parent ion, fragments it, and detects specific product ions, a process known as Multiple Reaction Monitoring (MRM). This high specificity allows for confident identification and quantification even in the presence of interfering substances. For example, in the study of a related compound, 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl]propane-2-amine (4-EA-NBOMe), high-resolution LC-MS/MS was instrumental in identifying 69 different metabolites in rat urine and human liver S9 incubates. nih.gov The study highlighted metabolic pathways such as oxidation of the ethyl group and hydroxylation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile compounds or those that can be derivatized. researchgate.net After separation on the GC column, the analyte is ionized, and the resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. phcogj.com GC-MS is widely used in phytochemical analysis and can identify a wide array of compounds in a single run. nih.gov

Table 2: Application of Hyphenated Techniques in Compound Analysis

Technique Application Example Findings from Related Compound Studies
LC-MS/MS Trace level quantification, metabolite identification in biological fluids. researchgate.netresearchgate.net Identification of numerous phase I and II metabolites in rat urine and human liver S9 incubations; main metabolic routes included oxidation and hydroxylation. nih.gov
GC-MS Identification of volatile and semi-volatile compounds in complex mixtures. phcogj.comnih.gov Characterization of various phytochemicals in plant extracts after derivatization to enhance volatility. ekb.eg

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) in Research Settings

Spectroscopic methods provide a rapid and non-destructive means of quantifying compounds in solution.

UV-Visible (UV-Vis) Spectroscopy is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law. To quantify this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). A calibration curve is typically generated using standards of known concentrations to determine the concentration of unknown samples. For benzamide and related aromatic compounds, the λmax is influenced by the specific chromophores present in the molecule. scielo.org.zascience-softcon.de

Fluorescence Spectroscopy is a more sensitive technique than UV-Vis spectroscopy and is applicable to compounds that fluoresce. nih.gov In this method, the molecule is excited by light of a specific wavelength and emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte. The study of other carboxamides has shown that the fluorescence spectra can be influenced by the polarity of the solvent. nih.gov While not all compounds are naturally fluorescent, derivatization with a fluorescent tag can sometimes be employed. The large Stokes shift observed in some related compounds is advantageous as it minimizes interference from the excitation light. nih.gov

Table 3: Comparison of Spectroscopic Quantification Methods

Method Principle Advantages Considerations
UV-Vis Spectroscopy Measures the absorption of light by the analyte in solution. scielo.org.za Simple, rapid, and widely available instrumentation. Lower sensitivity compared to fluorescence; potential for interference from other absorbing species.
Fluorescence Spectroscopy Measures the emission of light from an excited state of the molecule. nih.gov High sensitivity and selectivity. nih.gov Not all compounds are fluorescent; fluorescence can be affected by the chemical environment (e.g., solvent, pH).

Bioanalytical Method Development for In Vitro and In Vivo (non-human) Sample Analysis

The development of robust bioanalytical methods is essential for studying the properties of this compound in biological systems. This involves creating and validating methods for accurately measuring the compound and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates. researchgate.netnih.gov

Method development for in vitro assays, such as those using liver microsomes or S9 fractions, is crucial for early metabolic stability and metabolite identification studies. nih.gov These assays help to predict the metabolic fate of a compound in a living system. For example, a study on a similar compound used pooled human liver S9 fractions to identify metabolites formed by monooxygenases. nih.gov

For in vivo (non-human) studies, the analytical method must be capable of extracting the analyte from complex biological matrices and quantifying it with high accuracy and precision. LC-MS/MS is often the technique of choice due to its sensitivity and selectivity. researchgate.net The validation of a bioanalytical method typically includes assessing its linearity, accuracy, precision, selectivity, recovery, and stability, following guidelines from regulatory bodies. For instance, a developed HPLC method for a benzamide derivative in mouse plasma and tumor tissue showed high recovery (70-80%) and linearity over a broad concentration range. researchgate.netnih.gov

The successful application of these methods allows for the determination of key pharmacokinetic parameters and provides insight into the metabolic pathways of the compound in a research context.

Future Research Directions and Emerging Paradigms for N 2 Ethylphenyl 2,3 Dimethoxybenzamide

Exploration of Novel Therapeutic Areas based on Mechanistic Insights

The foundational step in characterizing N-(2-ethylphenyl)-2,3-dimethoxybenzamide is to establish its biological activity profile. The broader class of benzamide (B126) derivatives has demonstrated a wide array of pharmacological effects, offering a logical starting point for investigation. walshmedicalmedia.comwalshmedicalmedia.comnanobioletters.com Research has highlighted the potential of various benzamide analogues in oncology, infectious diseases, and inflammatory conditions. researchgate.netnih.govnih.gov

Future research should initiate broad-spectrum screening of this compound to identify preliminary areas of biological activity. Based on the known activities of related structures, such as other substituted benzamides, key areas for initial investigation include anticancer and antimicrobial properties. For instance, some N-phenylbenzamide derivatives have been investigated as dual inhibitors of COX-2 and Topoisomerase I in gastrointestinal cancers, while others show activity against Mycobacterium species. nih.govnih.gov Similarly, novel benzimidazole (B57391) carboxamides have shown promise as antiproliferative and antibacterial agents. mdpi.com A proposed screening strategy could involve evaluating the compound against a panel of human cancer cell lines and a diverse set of microbial pathogens.

Positive "hits" from these initial screens would necessitate deeper mechanistic studies to understand how the compound exerts its effects at a molecular level. This could involve identifying protein targets, elucidating pathway modulation, and understanding structure-activity relationships (SAR).

Table 1: Conceptual Framework for Exploring Therapeutic Areas

Potential Therapeutic Area Rationale Based on Analogous Compounds Proposed Initial Research Steps
Oncology Benzamide derivatives have shown anticancer properties, including inhibition of key enzymes like Topoisomerase I and transporters like ABCG2. researchgate.netnih.govnih.gov In vitro screening against a panel of diverse cancer cell lines (e.g., breast, colon, lung).
Infectious Diseases Various benzamide structures exhibit antibacterial and antifungal activity. nanobioletters.comnih.govcyberleninka.ru Specifically, some have shown efficacy against Mycobacterium tuberculosis. nih.gov In vitro screening against Gram-positive and Gram-negative bacteria, fungal strains, and mycobacteria.

| Anti-inflammatory | Certain N-2-(phenylamino) benzamide derivatives act as COX-2 inhibitors, a key target in inflammation. nih.gov | Evaluation in cell-based assays for inhibition of inflammatory mediators (e.g., NO, COX-2, IL-1β). |

Development of Advanced Delivery Systems and Formulation Strategies (conceptual, preclinical)

For any new chemical entity, preclinical development must address potential challenges related to its physicochemical properties, such as poor solubility or limited bioavailability. researchgate.net Advanced drug delivery systems (DDS) offer a proactive strategy to overcome these hurdles. nih.gov For this compound, exploring nano-formulations could be a critical step toward enabling effective preclinical testing.

Nanoparticle-based systems, including liposomes and polymeric nanoparticles, are particularly promising. sci-hub.se These carriers can encapsulate hydrophobic small molecules, protecting them from degradation, improving solubility, and modifying their pharmacokinetic profiles. rsc.orgnih.govfrontiersin.org Liposomes, which are vesicles composed of lipid bilayers, are highly biocompatible and can be engineered to control drug release. mdpi.comnih.gov The inclusion of an amide linkage in certain lipid-polymer conjugates has been shown to decrease the permeability of liposomes, potentially reducing leakage of the encapsulated drug. mdpi.com

Future preclinical formulation work could focus on developing and characterizing liposomal or nanoparticle-based versions of this compound. This would involve optimizing drug loading, particle size, and stability. Such formulations could enhance the compound's therapeutic index by enabling targeted delivery and controlled release. genesispub.orgtandfonline.com

Table 2: Conceptual Advanced Delivery Strategies for Preclinical Development

Delivery System Description Potential Benefits for this compound
Liposomes Spherical vesicles made of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Improve solubility and stability; enable sustained release; potential for surface modification (e.g., PEGylation) to prolong circulation. nih.govmdpi.com
Polymeric Nanoparticles Solid particles made from biodegradable polymers that can encapsulate or entrap drug molecules. nih.gov Offer controlled and sustained drug release; protect the compound from premature degradation.
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids, combining advantages of polymeric nanoparticles and liposomes. nih.gov High stability and potential for improved bioavailability of lipophilic compounds.

| Drug Self-Delivery Systems | Nanostructures composed primarily of the drug itself, which self-assembles into nanoparticles, minimizing the need for carriers. tbzmed.ac.ir | Achieve very high drug loading capacity; reduce potential toxicity from carrier materials. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. mdpi.comfrontiersin.org These computational tools can be applied at multiple stages of the research pipeline for this compound, from hypothesis generation to lead optimization.

Once initial biological data is generated, ML can be used to build Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing researchers to predict the activity of newly designed analogues. researchgate.netdigitellinc.com This significantly streamlines the process of lead optimization by prioritizing the synthesis of compounds most likely to have improved potency. cas.org Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules (de novo design) that are optimized for specific therapeutic profiles while retaining a core benzamide scaffold. mdpi.comnih.gov

Table 3: Application of AI/ML in the Research Pipeline

AI/ML Application Purpose Potential Impact on Research
Target Prediction Use deep learning models to analyze the compound's structure and predict its likely protein targets. nih.gov Narrows down the experimental work needed for mechanism of action studies.
QSAR Modeling Develop ML models to correlate structural features of benzamide analogues with their biological activity. frontiersin.orgnih.gov Guides the rational design of more potent derivatives and accelerates lead optimization.
De Novo Drug Design Employ generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. mdpi.compatsnap.com Explores a wider chemical space for new therapeutic candidates based on the initial scaffold.

| ADMET Prediction | Use AI to predict absorption, distribution, metabolism, excretion, and toxicity properties early in development. | Helps to identify and mitigate potential liabilities before extensive preclinical testing. |

Addressing Research Gaps and Challenges in this compound Research

The most significant research gap for this compound is the absence of foundational scientific data. Its synthesis, physicochemical properties, and biological activities are not described in publicly accessible scientific literature. Addressing this gap is the primary challenge and the necessary first step for any future research.

The immediate research plan must be systematic, starting with the basics of chemical and biological characterization. This involves not only confirming a reliable synthesis protocol but also conducting thorough preclinical profiling to understand the molecule's intrinsic properties. researchgate.net A significant challenge in early drug development is bridging the gap between initial discovery and a viable preclinical candidate, a process where many new molecular entities fail. bookpi.orggardp.org This is often due to unforeseen issues with pharmacology, toxicology, or formulation. umontreal.camedium.combiobostonconsulting.com

A structured approach to de-risk future development would involve:

Chemical Synthesis and Characterization: Developing a robust and scalable synthesis route and fully characterizing the compound's physicochemical properties (e.g., solubility, stability, pKa).

Broad Biological Screening: Performing high-throughput screening to identify any biological activity.

Pharmacokinetic Profiling: Early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Translational Model Selection: If activity is confirmed, selecting appropriate in vitro and in vivo models that are relevant to human physiology is a critical challenge to ensure the data generated is predictive of clinical outcomes. nih.govnih.gov

Overcoming the initial inertia of studying a novel compound requires a dedicated and stepwise approach to build a solid data package upon which more advanced research can be built.

Table 4: Key Research Gaps and Proposed Actions

Research Gap Identified Challenge Proposed Research Action
No Biological Data The compound's therapeutic potential is completely unknown. Conduct broad, high-throughput screening against diverse biological targets (e.g., enzyme panels, cell lines).
No Physicochemical Data Formulation and development are impossible without understanding basic properties like solubility and stability. Perform comprehensive pre-formulation studies. researchgate.net
Lack of Mechanistic Insight The mode of action for any observed biological effect would be undefined. If activity is found, initiate target identification and pathway analysis studies.

| Translational Relevance | Early-stage models may not accurately predict human outcomes, a common challenge in drug development. nih.govnih.gov | Utilize advanced preclinical models, such as 3D cell cultures or humanized animal models, to improve predictive validity. medium.comnih.gov |

Q & A

Basic: What synthetic methodologies are reported for preparing N-(2-ethylphenyl)-2,3-dimethoxybenzamide and its fluorinated analogs?

Answer:
The synthesis of structurally related benzamide derivatives typically involves nucleophilic substitution or multi-step functionalization. For example, fluorinated analogs like [18F]fallypride are synthesized via nucleophilic displacement of tosyl or mesyl leaving groups with [18F]fluoride, achieving yields of 20–25% . Key intermediates such as 3-(3,4-dimethoxyphenyl)-1-propanol are used to build the benzamide backbone, followed by alkylation or radiolabeling steps . For non-radioactive derivatives, electrophilic aromatic substitution (e.g., using cyanoguanidine) or coupling reactions with substituted amines are common .

Advanced: How can researchers optimize radiolabeling efficiency for benzamide-based PET tracers like [18F]fallypride?

Answer:
Optimization involves:

  • Precursor Design: Using tosyl or bromo leaving groups for efficient [18F]fluoride substitution .
  • Reaction Conditions: Employing microreactors to enhance reaction kinetics and reduce precursor degradation .
  • Automation: Implementing unit operations (e.g., heating, purification modules) in automated radiosynthesizers to improve reproducibility .
  • Quality Control: Adhering to FDA IND protocols for radiochemical purity (>95%) and specific activity (>1 Ci/μmol) .

Basic: What spectroscopic techniques are recommended for characterizing benzamide derivatives?

Answer:

  • NMR and Mass Spectrometry: For confirming molecular structure and purity .
  • X-ray Crystallography: To resolve stereochemistry and intermolecular interactions, as demonstrated in studies of N-(2-hydroxyphenyl)-2,3-dimethoxybenzamide derivatives .
  • HPLC-MS: Critical for analyzing radiochemical purity and stability of radiolabeled analogs .

Advanced: How should discrepancies in reported D2/D3 receptor binding affinities of benzamide tracers be addressed?

Answer:
Discrepancies may arise from:

  • Experimental Variables: Differences in PET scanner resolution (e.g., 4.5–5.5 mm FWHM) or ligand-specific affinity thresholds .
  • In Vivo vs. In Vitro Conditions: Plasma protein binding or metabolism can alter apparent affinity .
  • Resolution Strategy:
    • Standardize assay conditions (e.g., temperature, receptor density).
    • Use consensus protocols like the Innis criteria for ligand binding studies .
    • Validate findings with orthogonal methods (e.g., autoradiography vs. PET imaging) .

Basic: What safety precautions are advised for handling this compound given limited toxicity data?

Answer:

  • Personal Protective Equipment (PPE): Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation: Work in a fume hood to prevent inhalation of aerosols .
  • Waste Management: Segregate chemical waste and dispose via certified hazardous waste services .

Advanced: What experimental parameters are critical for reproducibility in PET imaging studies using benzamide tracers?

Answer:

  • Scanner Calibration: Ensure consistent spatial resolution (e.g., GE Discovery STE scanner with 3.25 mm axial slices) .
  • Ligand Administration: Control injected dose (e.g., 5 mCi [18F]fallypride) and scan duration (e.g., 180 min for equilibrium binding) .
  • Kinetic Modeling: Use modified Logan plots or compartmental models to account for non-specific binding .

Advanced: How can substituent modifications on the benzamide scaffold enhance receptor specificity?

Answer:

  • Methoxy Groups: 2,3-Dimethoxy substitution increases D2/D3 affinity by optimizing hydrophobic interactions .
  • Fluorine-18 Labeling: Fluoropropyl chains improve blood-brain barrier penetration and reduce defluorination in vivo .
  • Pyrrolidinylmethyl Side Chains: Enhance selectivity for extrastriatal receptors .

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